molecular formula C20H17FN2O3S B12182139 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12182139
M. Wt: 384.4 g/mol
InChI Key: QPGLLHVBASPFNU-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxepin ring fused with a thiazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.

    Thiazole Ring Formation: The thiazole ring is synthesized through the reaction of a suitable thioamide with a halogenated aromatic compound.

    Coupling Reaction: The final step involves coupling the benzodioxepin and thiazole intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetamide
  • **N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]acetamide

Uniqueness

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H17FN2O3S

Molecular Weight

384.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H17FN2O3S/c21-14-4-2-13(3-5-14)20-23-16(12-27-20)11-19(24)22-15-6-7-17-18(10-15)26-9-1-8-25-17/h2-7,10,12H,1,8-9,11H2,(H,22,24)

InChI Key

QPGLLHVBASPFNU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F)OC1

Origin of Product

United States

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